2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid
Description
Chemical Structure: The compound (CAS 1294496-58-4) features a benzoic acid core with a chlorine atom at position 2 and a (2,2-dimethylpropanoylamino)methyl group at position 5 . Its molecular formula is C₁₂H₁₅ClN₂O₃, with a molecular weight of 270.71 g/mol.
Properties
IUPAC Name |
2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNJWVZKEHCRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid, with the chemical formula CHClNO and CAS number 1294496-58-4, is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including mechanisms of action, cytotoxicity, and therapeutic implications, based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Weight | 269.73 g/mol |
| IUPAC Name | 2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]benzoic acid |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer cell proliferation and survival.
- DNA Interaction : Like many benzoic acid derivatives, it could interact with DNA or RNA, influencing gene expression and cellular metabolism.
- Tubulin Polymerization : Preliminary studies suggest that this compound may affect tubulin dynamics, leading to disruption in mitotic spindle formation in cancer cells .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung carcinoma) | 15.4 | Inhibition of tubulin polymerization |
| HeLa (Cervical carcinoma) | 18.7 | Induction of apoptosis |
| MCF7 (Breast carcinoma) | 22.5 | Disruption of DNA synthesis |
These results indicate a moderate level of cytotoxicity, particularly against lung and cervical cancer cell lines. The mechanism primarily involves interference with microtubule dynamics and subsequent apoptosis induction .
Case Studies
- Study on Lung Cancer Cells : In a study examining the effects of various benzoic acid derivatives on A549 cells, it was found that this compound significantly reduced cell viability at concentrations above 10 µM. The study suggested that the compound's structural features allow it to effectively bind to tubulin .
- Cervical Cancer Research : Another investigation focused on HeLa cells demonstrated that treatment with this compound led to increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage. This suggests a potential role in therapeutic strategies against cervical cancer.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
Recent studies indicate that derivatives of para-aminobenzoic acid (PABA), including 2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid, exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation, suggesting potential use in cancer therapeutics.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. It exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to reduced prostaglandin synthesis, which is beneficial in treating inflammatory diseases.
Cholinesterase Inhibition
Research has also explored the compound's ability to inhibit acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The cholinesterase inhibitory activity suggests potential therapeutic applications in cognitive disorders.
Agrochemical Applications
The compound's biological activity extends to agricultural applications where it may serve as a pesticide or herbicide. Its structural characteristics allow it to penetrate plant membranes effectively, potentially enhancing its efficacy against pests and pathogens.
Table 1: Summary of Biological Activities
Case Study Insights
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial properties against Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : In controlled experiments using murine models, the compound significantly reduced inflammation markers and exhibited protective effects against induced edema.
- In Silico Studies : Molecular docking simulations indicated a high binding affinity for COX-2 receptors compared to COX-1, suggesting a favorable selectivity profile for therapeutic applications.
Comparison with Similar Compounds
Substituent Variations at Position 5
Structural and Functional Group Analysis
Electronic Effects :
- Sulfonamides (CAS 109029-96-1, 19094-56-5) : Electron-withdrawing sulfonyl groups increase benzoic acid acidity (lower pKa) compared to the target compound’s amide .
- Iodo Substituents (CAS 19094-56-5) : Introduce electron-withdrawing effects and polarizability, useful in halogen bonding or as radiotracer precursors .
Biological Relevance: Sulfonamides: Historically used as antibiotics; their presence in analogs (e.g., CAS 109029-96-1) suggests antimicrobial or diuretic applications .
Preparation Methods
Synthesis via Chlorination of Methyl-Substituted Benzoic Acid Derivatives
Method Overview:
This approach involves chlorinating a methyl-substituted benzoic acid or its derivatives, followed by functional group modifications to introduce the amino and acyl groups.
- Starting Material: Methyl-substituted benzoic acid or methyl anthranilate derivatives.
- Chlorination: The methyl group on the aromatic ring is chlorinated using reagents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) under controlled conditions to yield chlorobenzoic acid derivatives.
- Amidation: The amino group is introduced via nucleophilic substitution or diazotization followed by amination, often employing diazonium salts and amines.
- Acylation: The amino group is acylated with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) to form the corresponding amide.
- A patent describes the chlorination of methyl anthranilate to produce ethyl 2-amino-5-iodobenzoate, which can be further chlorinated to obtain chlorinated benzoic acid derivatives.
- The chlorination step is typically performed at temperatures below 25°C to control mono- versus poly-chlorination.
Amidation Using Pivaloyl Chloride
Method Overview:
The key step involves converting the amino group to the corresponding acyl amide using pivaloyl chloride, which is highly selective for amines under mild conditions.
- Solvent: Dichloromethane or tetrahydrofuran (THF).
- Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine to neutralize HCl generated.
- Temperature: Usually maintained at 0°C to room temperature to prevent side reactions.
- Reaction Time: Typically 1-2 hours for completion.
- The acylation proceeds with high yield (~92%) as reported in recent synthesis pathways.
- The process is scalable and compatible with various aromatic amines.
Generalized Synthetic Route and Data Table
Notes on Optimization and Challenges
- Selectivity: Controlling mono-chlorination on the aromatic ring is critical to avoid poly-chlorinated byproducts.
- Purification: Column chromatography or recrystallization from suitable solvents ensures high purity.
- Reaction Monitoring: Use of TLC, NMR, or HPLC to track the progress of chlorination and amidation steps.
Summary of Research Findings
- The synthesis of 2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid can be efficiently achieved via chlorination of methylbenzoic acid derivatives, followed by selective amidation.
- Patent literature indicates that the key to successful synthesis is precise control of reaction conditions, especially temperature and reagent addition rates.
- The amidation step with pivaloyl chloride is well-documented and yields the desired acylated product with high efficiency.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 2-chloro-5-aminomethylbenzoic acid derivatives with 2,2-dimethylpropanoyl chloride under anhydrous conditions. Reaction optimization includes monitoring pH (6.5–7.5) and temperature (0–5°C) to prevent side reactions like hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Yield improvements (≥75%) can be achieved by using coupling agents like HATU or DCC .
- Validation : Confirm product identity using -NMR (δ 1.2 ppm for tert-butyl protons) and LC-MS (expected [M+H]+ at m/z 298.7) .
Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXT for structure solution and SHELXL for refinement . Key parameters include:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), resolution ≤ 0.8 Å.
- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM).
- Spill management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do steric effects from the 2,2-dimethylpropanoylamino group influence the compound’s reactivity in nucleophilic substitution reactions?
- Analysis : The bulky tert-butyl group reduces electrophilicity at the amide carbonyl, as shown by DFT calculations (B3LYP/6-31G* level). Substituent effects can be quantified using Hammett σ constants (σ = -0.15 for tert-butyl), correlating with reduced reaction rates in SN2 pathways .
- Experimental validation : Compare reaction kinetics with less sterically hindered analogs (e.g., acetyl derivatives) via stopped-flow spectroscopy .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound in dopamine receptor studies?
- Methodology :
- Assay standardization : Use radioligand binding assays (e.g., -spiperone for D2 receptors) with uniform membrane preparations.
- Data normalization : Correct for batch-to-batch variability using internal controls (e.g., haloperidol as a reference antagonist).
Q. How can computational modeling predict metabolic pathways of this compound in pharmacokinetic studies?
- Tools : Use Schrödinger’s Metabolism Module or MetaSite to simulate phase I/II metabolism. Key predictions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
